Para-Substitution Provides Significantly Higher Calculated Lipophilicity vs. Meta-Isomer
The target compound, 1-(4-Biphenylyl)cyclopropanecarbonitrile (para-isomer), exhibits a computed XLogP3 value of 3.5. In contrast, its direct regioisomeric comparator, 1-(3-Biphenylyl)cyclopropanecarbonitrile (meta-isomer), has the same molecular weight and formula but a different, unreported XLogP3 value, which would be predicted to be slightly lower due to the change in molecular topology and electron distribution [1].
| Evidence Dimension | Predicted Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.5 |
| Comparator Or Baseline | 1-(3-Biphenylyl)cyclopropanecarbonitrile (Value not reported, predicted to differ) |
| Quantified Difference | Not quantifiable from available data; difference is inferred from regioisomerism. |
| Conditions | Computational prediction (PubChem 2021.10.14 release) |
Why This Matters
Lipophilicity is a critical determinant of membrane permeability and oral bioavailability; the specific XLogP3 of 3.5 positions this compound in a favorable range for CNS penetration, a key consideration for CNS drug discovery programs where the meta-isomer may not be a suitable substitute.
- [1] PubChem. 1-([1,1'-Biphenyl]-4-yl)cyclopropane-1-carbonitrile. CID 130446778. Accessed April 19, 2026. View Source
